1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE
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Description
1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE is a useful research compound. Its molecular formula is C27H26N6O2S and its molecular weight is 498.61. The purity is usually 95%.
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Scientific Research Applications
Quality Control and Antimalarial Potential
A study focused on developing quality control methods for the compound 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a derivative of [1,2,4]triazolo[4,3-a]quinazoline, as a promising antimalarial agent. The project aimed to establish comprehensive quality control parameters including description, solubility, and various spectroscopic identifications, highlighting the compound's potential in malaria treatment (Danylchenko et al., 2018).
Antimicrobial Activities
A synthesis study reported the antimicrobial activities of novel derivatives including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing their effectiveness against various microorganisms. The study indicates the potential of these derivatives in developing new antimicrobial agents, although it doesn't directly involve the specific compound (Bektaş et al., 2007).
Serotonin Receptor Antagonism
Research on the solution phase parallel synthesis of 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines revealed highly active and selective serotonin 5-HT(6) receptor antagonists. This suggests potential therapeutic applications in neuropsychiatric disorders, though the specific compound might differ structurally (Ivachtchenko et al., 2010).
Anticancer Potential
A study on 5-amino-1-aryl-1H-1,2,3-triazole scaffolds demonstrated selective antiproliferative effects on various cancer cell lines. This research underscores the anticancer potential of compounds based on the triazole scaffold, though it does not directly reference the compound of interest (Pokhodylo et al., 2020).
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2S/c1-19-12-13-23(20(2)18-19)31-14-16-32(17-15-31)25-22-10-6-7-11-24(22)33-26(28-25)27(29-30-33)36(34,35)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXRJKJWZDEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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